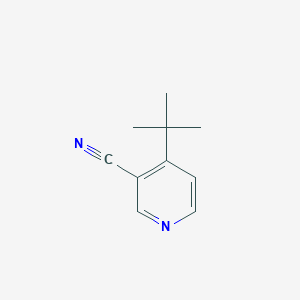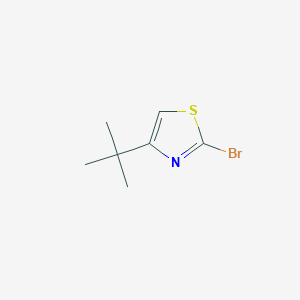![molecular formula C18H17NO8 B1438055 双苯并[1,3]二氧杂环-5-基甲基胺草酸酯 CAS No. 1185292-98-1](/img/structure/B1438055.png)
双苯并[1,3]二氧杂环-5-基甲基胺草酸酯
描述
Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is a biochemical used for proteomics research . It has a molecular formula of C16H15NO4•C2H2O4 and a molecular weight of 375.33 .
Molecular Structure Analysis
The molecular structure of Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is defined by its molecular formula, C16H15NO4•C2H2O4, and its molecular weight, 375.33 .科学研究应用
光聚合特性
双苯并[1,3]二氧杂环-5-基甲基甲酮 (BBDOM) 已被确认为一种氢抽象光引发剂,与苯甲酮相比,表现出红移最大吸收。对 BBDOM 在各种体系中光聚合动力学的研究表明,其作为光引发剂的有效性超过了苯甲酮。BBDOM 中存在环缩缩醛,在自然界中分布广泛,允许在体系中避免大量胺类,而不需要额外的氢供体 (Cui 等人,2011)。
安全和危害
生化分析
Biochemical Properties
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate has notable effects on various types of cells and cellular processes. It has been shown to induce apoptosis and cause cell cycle arrest in certain cancer cell lines, such as HeLa cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function . These effects make it a potential candidate for antitumor research.
Molecular Mechanism
The molecular mechanism of Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to induce apoptosis and cell cycle arrest is mediated through its interaction with specific proteins and enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, while higher doses can lead to toxic or adverse effects . Understanding the dosage-response relationship is essential for optimizing its therapeutic potential and minimizing side effects .
Metabolic Pathways
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its activity and function .
Subcellular Localization
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the sites of its interactions with biomolecules .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4.C2H2O4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14;3-1(4)2(5)6/h1-6,17H,7-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDGYLPVHYLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-98-1 | |
| Record name | 1,3-Benzodioxole-5-methanamine, N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



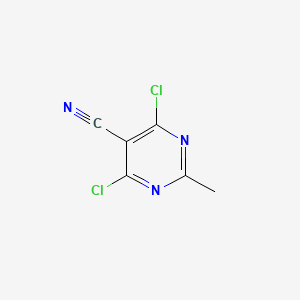

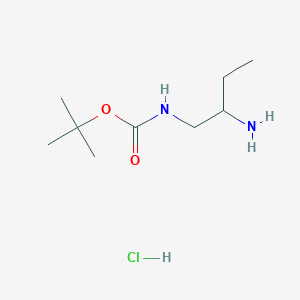
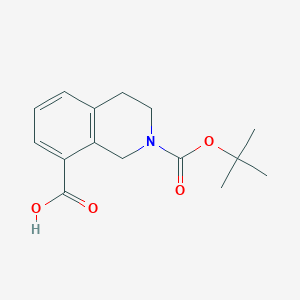

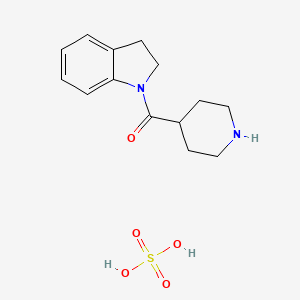
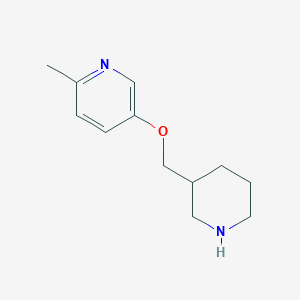

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

